An In-depth Technical Guide to 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride: Properties, Synthesis, and Potential Applications
Disclaimer: Direct experimental data for 1-(6-phenylpyridin-3-YL)methanamine hydrochloride is limited in publicly accessible literature. This guide is a scientifically-grounded resource constructed by synthesizing information from closely related analogues and established chemical principles. All properties and protocols should be considered predictive and require experimental validation.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its derivatives are explored for a wide range of therapeutic applications, including as antibacterial, anticancer, and anti-inflammatory agents.[1][2] The molecule 1-(6-phenylpyridin-3-YL)methanamine hydrochloride combines three key structural motifs: a phenyl ring, a pyridine core, and a benzylamine-like side chain. This unique combination suggests a rich potential for biological activity and warrants a thorough investigation of its chemical properties.
This technical guide provides a comprehensive overview of the predicted basic properties, a proposed synthetic route, analytical characterization methods, and potential biological applications of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride. It is intended to serve as a foundational resource for researchers and drug development professionals interested in this and related compounds.
Physicochemical and Basic Properties
The basicity and solubility of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride are critical parameters for its handling, formulation, and biological activity.
Predicted Physicochemical Data
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |
| Molecular Formula | C₁₂H₁₃ClN₂ | Based on the chemical structure. |
| Molecular Weight | 220.70 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance of amine hydrochloride salts.[3] |
| pKa | Estimated pKa₁ (pyridinium ion) ~4-5; Estimated pKa₂ (ammonium ion) ~8-9 | The pyridine nitrogen is expected to be less basic than the exocyclic primary amine due to the electron-withdrawing effect of the sp² hybridized ring.[4][5] The pKa of 2-aminopyridine is 6.86, while 4-aminopyridine has a pKa of 9.11.[6] Benzylamine has a pKa of 9.34. The phenyl substituent at the 6-position will have a minor electronic effect on the 3-aminomethyl group. |
| Solubility | Likely soluble in water and polar protic solvents (e.g., ethanol, methanol).[7] Sparingly soluble in non-polar organic solvents. | Amine hydrochlorides are salts, which generally exhibit good solubility in polar solvents.[3][8] |
| Stability | Expected to be a stable solid under standard conditions. Pyridine derivatives are generally stable but can be susceptible to oxidation over time.[9] | The hydrochloride salt form enhances stability compared to the free base. |
Understanding the Basic Nature
The structure of 1-(6-phenylpyridin-3-YL)methanamine possesses two basic nitrogen atoms: the pyridine ring nitrogen and the primary amine of the methanamine group. In the hydrochloride salt form, one or both of these nitrogens will be protonated. Given the higher predicted pKa of the primary amine, it is the more basic site and will be preferentially protonated. The basicity of the pyridine nitrogen is attenuated by the aromatic ring system.[4][5]
Proposed Synthesis Pathway
A plausible synthetic route to 1-(6-phenylpyridin-3-YL)methanamine hydrochloride involves a two-step process starting from a commercially available substituted pyridine. The key transformations are a Suzuki-Miyaura cross-coupling to introduce the phenyl group, followed by the reduction of a nitrile to the primary amine.
Caption: Proposed synthesis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-Phenyl-3-cyanopyridine via Suzuki-Miyaura Coupling
-
Rationale: The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids, making it ideal for introducing the phenyl group onto the pyridine ring.[10][11]
-
Procedure:
-
To a reaction vessel, add 6-chloro-3-cyanopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 6-12 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-phenyl-3-cyanopyridine.
-
Step 2: Reduction of 6-Phenyl-3-cyanopyridine to 1-(6-Phenylpyridin-3-YL)methanamine
-
Rationale: The reduction of nitriles is a standard method for the synthesis of primary amines.[12] Both catalytic hydrogenation and chemical hydrides are effective for this transformation.[13][14] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose.[15]
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, suspend LiAlH₄ (2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-phenyl-3-cyanopyridine (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(6-phenylpyridin-3-YL)methanamine.
-
Step 3: Formation of the Hydrochloride Salt
-
Rationale: The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid. This often results in a more stable and water-soluble product.[3]
-
Procedure:
-
Dissolve the crude 1-(6-phenylpyridin-3-YL)methanamine in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield 1-(6-phenylpyridin-3-YL)methanamine hydrochloride.
-
Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.[16]
-
Analytical Characterization
A comprehensive analytical approach is necessary to confirm the identity and purity of the synthesized compound.
Caption: Workflow for the analytical characterization of the target compound.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl and pyridine protons in the aromatic region (typically δ 7.0-8.5 ppm).[2][17] The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.8-4.2 ppm.[18] The amine protons (-NH₂) would be a broad singlet, the chemical shift of which is dependent on concentration and solvent. In the hydrochloride salt, these protons would be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the phenyl and pyridine rings, as well as a signal for the benzylic carbon.
-
IR Spectroscopy: The infrared spectrum of the free base should exhibit characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹.[2] In the hydrochloride salt, these bands will be shifted and broadened due to the formation of the ammonium salt.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the free base.[19][20][21] Fragmentation patterns would likely involve the loss of the amino group and cleavage of the benzylic C-N bond.[20][21]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of the compound.[22][23][24] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.[25][26] UV detection would be effective due to the presence of the aromatic rings.[22]
Potential Biological and Pharmacological Relevance
The structural motifs within 1-(6-phenylpyridin-3-YL)methanamine hydrochloride suggest several potential areas of biological activity.
-
Antibacterial/Antimicrobial Activity: The pyridine scaffold is a common feature in many antibacterial agents.[1][4] The presence of the aminopyridine moiety could confer antimicrobial properties.[2][5]
-
Anticancer Activity: Diaryl urea derivatives containing a pyridine ring have shown potent antiproliferative activity against various cancer cell lines.[27][28] The phenyl-pyridine core of the target molecule could serve as a scaffold for the design of novel anticancer agents.
-
Neurological Activity: Aminopyridine derivatives are known to interact with various receptors and ion channels in the central nervous system.[29] For instance, certain aminopyridines act as potassium channel blockers.[29] The structural similarity to benzylamine, a simple neuromodulator, also suggests potential neurological effects.
-
Enzyme Inhibition: The aminomethylpyridine structure is found in inhibitors of various enzymes. For example, derivatives of 4-(aminomethyl)-pyridine have been identified as potent inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in fibrosis.[30]
Conclusion
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